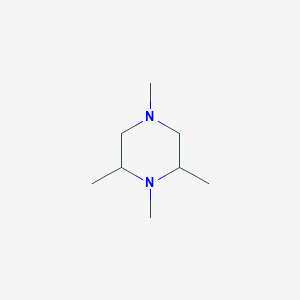
1,2,4,6-Tetramethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6-Tetramethylpiperazine (TMP) is a cyclic organic compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in water, ethanol, and ether. TMP has a variety of applications in different fields of chemistry and biology due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 1,2,4,6-Tetramethylpiperazine is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. 1,2,4,6-Tetramethylpiperazine has been shown to protect cells from oxidative damage and to reduce inflammation in various animal models.
Efectos Bioquímicos Y Fisiológicos
1,2,4,6-Tetramethylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, to increase the activity of antioxidant enzymes, and to reduce the levels of pro-inflammatory cytokines. 1,2,4,6-Tetramethylpiperazine has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,4,6-Tetramethylpiperazine has several advantages for use in laboratory experiments. It is a stable and non-toxic compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 1,2,4,6-Tetramethylpiperazine has some limitations as well. It has a low boiling point and can evaporate quickly, making it difficult to work with in some experiments. It is also not very soluble in some organic solvents, which can limit its use in certain reactions.
Direcciones Futuras
There are several future directions for the use of 1,2,4,6-Tetramethylpiperazine in scientific research. One area of interest is the development of new synthetic methods for 1,2,4,6-Tetramethylpiperazine and its derivatives. Another area of interest is the investigation of the neuroprotective effects of 1,2,4,6-Tetramethylpiperazine and its potential use in the treatment of neurodegenerative diseases. Additionally, the use of 1,2,4,6-Tetramethylpiperazine in the development of new drugs and therapies is an area of ongoing research.
Conclusion:
In conclusion, 1,2,4,6-Tetramethylpiperazine is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for the synthesis of various compounds and for the investigation of biochemical and physiological processes. The future directions for the use of 1,2,4,6-Tetramethylpiperazine in research are promising, and it is likely that 1,2,4,6-Tetramethylpiperazine will continue to play an important role in scientific research for years to come.
Métodos De Síntesis
The synthesis of 1,2,4,6-Tetramethylpiperazine can be achieved by the reaction of 2,3-dimethylbutadiene with hydrogen peroxide in the presence of a catalyst. This method is known as the Prilezhaev reaction and is the most commonly used method for the synthesis of 1,2,4,6-Tetramethylpiperazine. The reaction yields 1,2,4,6-Tetramethylpiperazine as the main product along with some minor by-products.
Aplicaciones Científicas De Investigación
1,2,4,6-Tetramethylpiperazine has a wide range of applications in scientific research. It is used as a stabilizer for enzymes and proteins, as a solvent for organic reactions, and as a reagent in the synthesis of various compounds. 1,2,4,6-Tetramethylpiperazine is also used in the preparation of liquid crystals, pharmaceuticals, and agrochemicals.
Propiedades
Número CAS |
1123-66-6 |
|---|---|
Nombre del producto |
1,2,4,6-Tetramethylpiperazine |
Fórmula molecular |
C8H18N2 |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
1,2,4,6-tetramethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-7-5-9(3)6-8(2)10(7)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
XVJRVYONDJGSLX-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(N1C)C)C |
SMILES canónico |
CC1CN(CC(N1C)C)C |
Sinónimos |
Piperazine, 1,2,4,6-tetramethyl- (7CI,8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



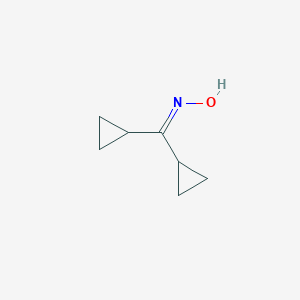

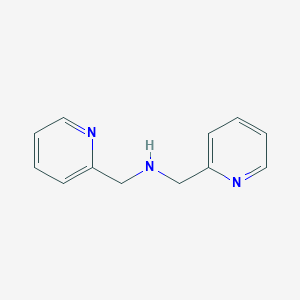
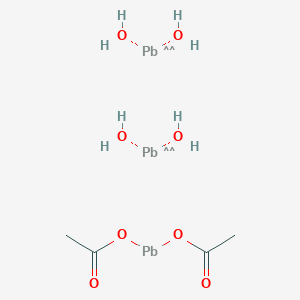
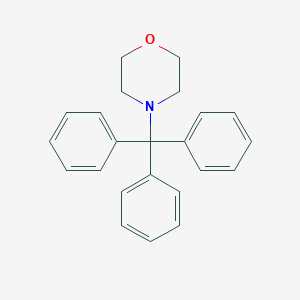
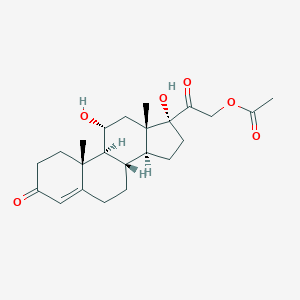
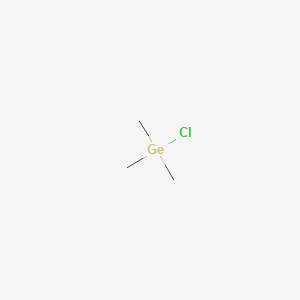
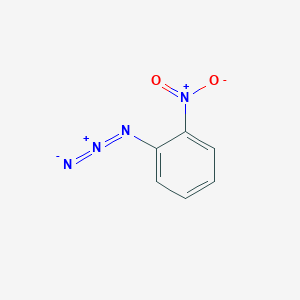
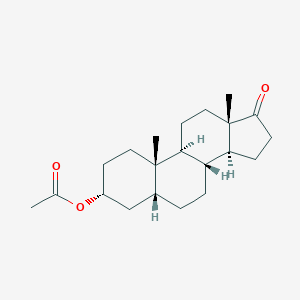
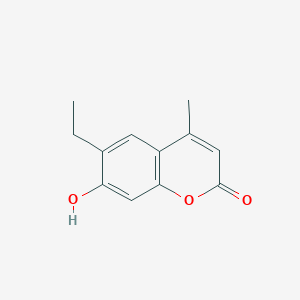
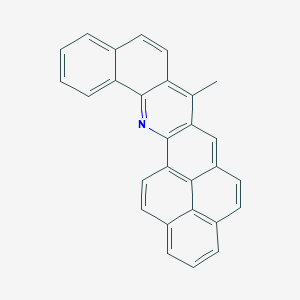

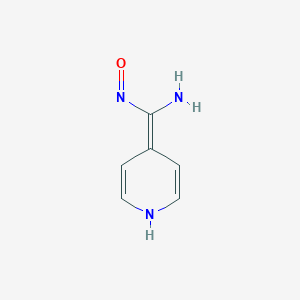
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)